molecular formula C17H18N2O3 B4413737 2-[(4-propoxybenzoyl)amino]benzamide

2-[(4-propoxybenzoyl)amino]benzamide

Cat. No.: B4413737
M. Wt: 298.34 g/mol
InChI Key: HNQPQWRABGGGGW-UHFFFAOYSA-N
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Description

2-[(4-Propoxybenzoyl)amino]benzamide is a chemical compound for research use only. It is part of the benzamide class, which has been identified in scientific literature as a source of neuronal nicotinic acetylcholine receptor (nAChR) ligands . nAChRs are ligand-gated ion channels in the nervous system that regulate crucial processes like cognition, arousal, anxiety, and pain processing . Disruption of nAChR activity is implicated in several neurological disorders, making them promising therapeutic targets . A major challenge in this field is developing subtype-selective drugs. Benzamide analogs, structurally related to this compound, have been explored as negative allosteric modulators (NAMs) that bind to less conserved allosteric sites on nAChRs, potentially offering a path to greater subtype selectivity and reduced side effects compared to orthosteric site ligands . As a research chemical, this compound is a candidate for investigating the structure-activity relationships (SAR) of nAChR modulation and for probing the roles of specific nAChR subtypes in physiological and pathophysiological states . This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-propoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-11-22-13-9-7-12(8-10-13)17(21)19-15-6-4-3-5-14(15)16(18)20/h3-10H,2,11H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQPQWRABGGGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-propoxybenzoyl)amino]benzamide typically involves the reaction of 4-propoxybenzoic acid with 2-aminobenzamide. The process generally includes the following steps:

    Esterification: 4-propoxybenzoic acid is esterified to form 4-propoxybenzoyl chloride.

    Amidation: The 4-propoxybenzoyl chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification and amidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-propoxybenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[(4-propoxybenzoyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-propoxybenzoyl)amino]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

2-Azetidinone Benzamide Derivatives

  • Example: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4) Structural Features: Chlorophenyl and azetidinone moieties. Activity: Potent antimicrobial agent against Gram-positive and Gram-negative bacteria, with Balaban index (J) and molecular connectivity indices influencing efficacy .

Nitazoxanide

  • Structure : 2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide.
    • Activity : Broad-spectrum antiparasitic agent targeting protozoa and helminths.
    • Comparison : The nitro-thiazole group in Nitazoxanide confers distinct redox properties, enabling antiparasitic effects, whereas the 4-propoxy group in the target compound prioritizes efflux pump inhibition .

Antioxidant and Anti-inflammatory Analogues

N-(Anilinocarbonothioyl)benzamide Derivatives

  • Examples: A8: N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (% inhibition: 86.6) H10: N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (% inhibition: 87.7) Activity: High antioxidant efficacy in CCl4-challenged rats, attributed to phenolic hydroxyl and methoxy groups . Comparison: The 4-propoxy group in 2-[(4-propoxybenzoyl)amino]benzamide may enhance lipophilicity but lacks direct antioxidant functionality due to the absence of thioamide or hydroxyl groups .

N-(Benzimidazol-1-yl methyl)benzamide Derivatives

  • Examples: 3a: N-(2-Chloromethyl-benzimidazol-1-yl methyl)-benzamide 3e: N-[2-(2-Chloro-phenyl)-benzimidazol-1-yl methyl]-benzamide Activity: Anti-inflammatory and analgesic agents with reduced gastric toxicity. Docking studies correlate chloro-substituted benzimidazoles with COX-2 inhibition .

Anticancer and Anticonvulsant Analogues

Thienylmethylthio-Benzamide Derivatives

  • Examples: Compound 15: N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Compound 45: N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Activity: Investigated for cancer and viral infections; thioether linkages and heterocyclic substituents modulate kinase or protease inhibition . Comparison: The 4-propoxy group in the target compound lacks sulfur-based functional groups, which are critical for redox modulation in anticancer derivatives .

Nitroimidazole-Benzamide Hybrids

  • Examples: OL4: 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-N-{2-[(3-nitrophenyl)amino]phenyl}acetamide Activity: Strong anticonvulsant effects via GABAergic modulation. Comparison: The nitroimidazole moiety enhances CNS penetration, whereas the 4-propoxy group may limit blood-brain barrier permeability .

Q & A

Basic Research Question

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), propoxy chain signals (δ 1.0–1.5 ppm for -CH₃, δ 3.4–4.0 ppm for -OCH₂), and amide NH (δ ~10 ppm, broad) .
    • ¹³C NMR : Confirm carbonyl carbons (amide C=O at ~165–170 ppm, benzoyl C=O at ~168–172 ppm) .
  • Mass spectrometry (HRMS) : Exact mass calculation to verify molecular ion ([M+H]⁺) and rule out side products .
  • IR spectroscopy : Detect amide I (1640–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands .

How can researchers address contradictory data in solubility and stability studies of this compound?

Advanced Research Question

  • Solubility discrepancies :
    • Use standardized solvents (e.g., DMSO for stock solutions) and quantify via UV-Vis at λ_max (~270–300 nm for aromatic systems) .
    • Compare results across buffer systems (PBS, pH 7.4 vs. acidic/basic conditions) to assess pH-dependent behavior .
  • Stability challenges :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis byproducts (e.g., free 4-propoxybenzoic acid) .

What in vitro biological models are suitable for evaluating the pharmacological potential of this compound?

Advanced Research Question

  • Anticancer activity :
    • Screen against NCI-60 cell lines, with IC₅₀ determination via MTT assays. Compare to structural analogs (e.g., thiazole/oxadiazole derivatives) to establish SAR .
  • Antimicrobial testing :
    • Use microdilution assays (MIC against S. aureus, E. coli) with ciprofloxacin as a positive control .
  • Enzyme inhibition :
    • Test against COX-2 or kinases via fluorescence polarization assays, noting competitive vs. allosteric inhibition .

How does the propoxy substituent influence the compound’s pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity : Calculate logP (e.g., ~3.5–4.0 via HPLC retention times) to predict membrane permeability .
  • Metabolic stability :
    • Incubate with liver microsomes (human/rat) and monitor via LC-MS for oxidative metabolites (e.g., hydroxylation at the propoxy chain) .
  • CYP inhibition : Assess CYP3A4/2D6 interactions using fluorogenic substrates to identify drug-drug interaction risks .

What computational methods aid in predicting the binding mode of this compound to target proteins?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4R3M for kinases) to identify key interactions (e.g., hydrogen bonds with amide NH) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and validate docking poses .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize analogs for synthesis .

How can researchers resolve overlapping signals in the NMR spectra of this compound?

Basic Research Question

  • 2D NMR techniques :
    • HSQC : Correlate ¹H-¹³C signals to assign aromatic protons and differentiate propoxy methyl/methylene groups .
    • COSY : Identify coupling between adjacent protons (e.g., ortho-substituted benzene rings) .
  • Variable temperature NMR : Reduce signal broadening for amide NH by acquiring spectra at 25°C and 50°C .

What strategies optimize the yield of this compound in large-scale synthesis?

Advanced Research Question

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing reaction time from 24h to 6h .
  • Workup optimization : Employ liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane:EtOAc gradient) .
  • Quality control : Implement PAT (Process Analytical Technology) tools like in situ FTIR to monitor reaction progress .

How does the compound’s solid-state structure impact its bioavailability?

Advanced Research Question

  • Polymorphism screening : Perform XRPD to identify crystalline forms. Compare dissolution rates of Form I vs. amorphous material .
  • Solubility enhancement : Co-crystallize with succinic acid or use nano-milling to reduce particle size (<200 nm) .
  • Stability studies : Store polymorphs at 25°C/60% RH for 3 months and monitor phase transitions via DSC .

What are the key challenges in establishing structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Synthetic variability : Introduce substituents (e.g., halogens, methyl groups) at the benzamide or propoxy moiety to modulate activity .
  • Data normalization : Account for batch-to-batch purity variations by standardizing IC₅₀ calculations against a reference inhibitor .
  • Mechanistic ambiguity : Use CRISPR-edited cell lines (e.g., KO of target enzymes) to confirm on-target effects vs. off-target toxicity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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